molecular formula C8H17NO B2733078 2-Amino-2-cyclopentylpropan-1-ol CAS No. 1270341-03-1

2-Amino-2-cyclopentylpropan-1-ol

Cat. No.: B2733078
CAS No.: 1270341-03-1
M. Wt: 143.23
InChI Key: DWICMGUZLSOKFX-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopentylpropan-1-ol is a chiral amino alcohol characterized by a cyclopentyl substituent at the 2-position of the propanol backbone, along with an amino group at the same carbon. For example, amino alcohols like (S)-2-Amino-1,1-diphenylpropan-1-ol are restricted to research and development use under technical supervision , suggesting similar handling requirements for this compound.

Properties

IUPAC Name

2-amino-2-cyclopentylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(9,6-10)7-4-2-3-5-7/h7,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWICMGUZLSOKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopentylpropan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 2-keto-1-alkanols. This process typically requires specific hydrogenation catalysts to facilitate the reaction . Another method involves the reaction of cyclopentanone with ammonia and a reducing agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopentylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopentylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on substituent effects, applications, and safety profiles of structurally related amino alcohols and propanol derivatives (Table 1).

Structural and Functional Differences

  • Substituent Impact: Cyclopentyl group: Enhances lipophilicity and steric bulk compared to methyl or phenyl groups. This may reduce solubility in polar solvents but improve membrane permeability in biological systems. Chloro group: In 1-Chloro-2-methyl-2-propanol, the electronegative chlorine increases reactivity (e.g., nucleophilic substitution) but also toxicity .
  • Functional Groups: All compounds share hydroxyl and amino groups, enabling hydrogen bonding. However, the primary amine in 2-Amino-2-methylpropan-1-ol (CAS 124-68-5) may confer higher basicity than secondary or tertiary amines in other analogs .

Key Research Findings

  • Steric Effects : Bulky substituents (e.g., cyclopentyl, diphenyl) reduce reaction rates in nucleophilic substitutions but enhance enantioselectivity in asymmetric catalysis.
  • Solubility Trends : Methyl and chloro derivatives are more polar than cyclopentyl or diphenyl analogs, impacting their utility in aqueous vs. organic reaction systems.
  • Toxicity Correlation: Chlorinated derivatives exhibit higher acute toxicity compared to amino alcohols, likely due to reactive intermediates formed during metabolism .

Biological Activity

2-Amino-2-cyclopentylpropan-1-ol is a compound that belongs to the class of amino alcohols and has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural features, including a cyclopentyl group and an amino functional group, contribute to its biological activity, making it a potential candidate for therapeutic applications.

The molecular formula of this compound is C8H17NOC_8H_{17}NO. The compound features both an amino group (-NH2) and a hydroxyl group (-OH), which are critical for its reactivity and interaction with biological systems.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC8H17NO
Molecular Weight157.23 g/mol
Melting PointNot specified
SolubilitySoluble in water

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. It acts as a ligand for certain receptors and enzymes, modulating their activity. This modulation can lead to significant changes in metabolic pathways, potentially influencing processes such as neurotransmission and cell signaling.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the biochemical landscape of the cell.
  • Receptor Modulation : It can bind to receptors, influencing their activation state and downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially targeting the MEP pathway utilized by many pathogenic microorganisms. This pathway is crucial for the synthesis of isoprenoids, which are vital for microbial survival.
  • Neuroprotective Effects : Some studies have highlighted its potential neuroprotective effects, possibly through mechanisms involving neurotransmitter modulation.
  • Pharmacological Applications : The compound is being explored for its potential use in developing drugs aimed at treating neurological disorders due to its ability to cross the blood-brain barrier.

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Antimicrobial Properties

A study focused on the inhibition of enzymes within the MEP pathway demonstrated that derivatives of this compound showed promising activity against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. The research indicated that these compounds could serve as lead structures for new antimicrobial agents targeting this pathway .

Study 2: Neuroprotective Effects

In another investigation, researchers evaluated the neuroprotective effects of this compound in models of oxidative stress. The results suggested that the compound could mitigate neuronal damage through antioxidant mechanisms, highlighting its potential in treating neurodegenerative diseases.

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